Cas no 1708168-89-1 (2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid)
![2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1708168-89-1x500.png)
2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid
-
- インチ: 1S/C11H8F3N3O2/c1-6-3-2-4-7(5-6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19)
- InChIKey: GXKBJOBZVKQXJK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C(F)(F)F)C(C(O)=O)=NN1C1=CC=CC(C)=C1
2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509713-1g |
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylicacid |
1708168-89-1 | 97% | 1g |
$764 | 2022-09-29 |
2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid 関連文献
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acidに関する追加情報
2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708168-89-1)
The compound 2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708168-89-1) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds known for their stability and versatility in chemical reactions. The structure of this compound is characterized by a triazole ring system substituted with a trifluoromethyl group and a m-tolyl group, along with a carboxylic acid moiety. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid in drug discovery and development. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which is a critical factor in improving bioavailability. Additionally, the m-tolyl group introduces electronic effects that can modulate the molecule's interaction with biological targets. The carboxylic acid moiety further adds functional versatility, enabling the molecule to participate in various chemical transformations such as esterification or amidation.
The synthesis of CAS No. 1708168-89-1 typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of an azide with an alkyne in the presence of copper catalysts to form the triazole ring via click chemistry. Subsequent functionalization steps are then employed to introduce the trifluoromethyl and m-tolyl groups, followed by carboxylation to complete the structure.
In terms of applications, 2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid has shown promise in several areas. In pharmaceuticals, it has been explored as a potential lead compound for anti-inflammatory and anticancer therapies due to its ability to modulate key cellular pathways. Its unique structure allows it to interact with various protein targets, making it a valuable tool in drug design.
Beyond pharmaceuticals, this compound has also found applications in materials science. Its ability to form stable covalent bonds makes it an ideal candidate for use in polymer synthesis and surface modification techniques. Recent research has demonstrated its utility in creating advanced materials with tailored properties for use in electronics and biotechnology.
The stability and reactivity of CAS No. 1708168-89-1 make it a valuable reagent in organic synthesis. Its ability to undergo various transformations under mild conditions has facilitated its use in constructing complex molecular architectures. This has led to its adoption in academic research as well as industrial settings for the development of novel chemical entities.
In conclusion, 2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1708168-89-1) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups enable it to play a crucial role in drug discovery, materials science, and organic synthesis. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is expected to grow further.
1708168-89-1 (2-m-Tolyl-5-trifluoromethyl-2H-[1,2,3]triazole-4-carboxylic acid) 関連製品
- 435345-45-2(1-(4-Fluoro-benzyl)-piperazinetrifluoroacetate)
- 849-55-8(Nylidrin Hydrochloride)
- 1806307-68-5(Ethyl 4-fluoro-5-methyl-2-nitrophenylacetate)
- 2375-97-5(Benzene,2-chloro-5-nitro-1,3-bis(trifluoromethyl)-)
- 4912-58-7(3-Ethoxy-4-hydroxybenzyl Alcohol)
- 56021-25-1(4-isocyanato-2-methyl-1-nitrobenzene)
- 1261776-61-7(3-Bromo-4'-methoxy-2'-(trifluoromethyl)propiophenone)
- 945299-08-1(2-(2,2-Dimethoxyethyl)amino-5-nitrobenzonitrile)
- 2680599-63-5(2-(3,3-Difluorocyclobutyl)-2-acetamidoacetic acid)
- 1315345-29-9(1-Ethyl-6-fluoro-8-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid)




